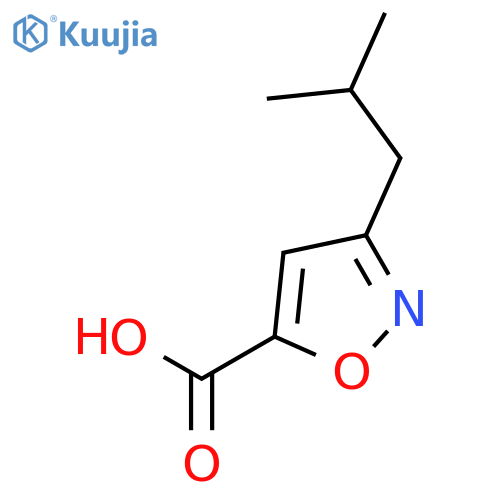Cas no 910321-93-6 (3-Isobutylisoxazole-5-carboxylic acid)
3-イソブチルイソキサゾール-5-カルボン酸は、複雑な有機合成において重要な中間体として機能する化合物です。その特徴的なイソキサゾール骨格とカルボキシル基を有しており、医薬品や農薬の開発において有用な構造ユニットを提供します。特に、分子設計において高い反応性と選択性を示すため、精密な化学変換が可能です。また、適度な極性と溶解性を有するため、各種溶媒系での取り扱いが容易という利点があります。この化合物は、ヘテロ環化学や創薬化学研究において、新規生物活性分子の構築に広く活用されています。

910321-93-6 structure
商品名:3-Isobutylisoxazole-5-carboxylic acid
CAS番号:910321-93-6
MF:C8H11NO3
メガワット:169.177842378616
MDL:MFCD08059886
CID:1079684
PubChem ID:25220792
3-Isobutylisoxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Isobutylisoxazole-5-carboxylic acid
- 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid
- 3-Isobutyl-isoxazole-5-carboxylic acid
- 3-isobutylisoxazole-5-carboxylic acid(SALTDATA: FREE)
- EN300-1850546
- CS-0274109
- 3-Isobutylisoxazole-5-carboxylic acid, AldrichCPR
- FT-0706402
- RMWIOKNXSJKWNK-UHFFFAOYSA-N
- DTXSID10649348
- LS-03307
- F88154
- 910321-93-6
- MFCD08059886
- SCHEMBL5286994
- 3-isobutylisoxazole-5-carboxylicacid
- 5-Isoxazolecarboxylic acid, 3-(2-methylpropyl)-
- 3-Isobutyl-5-isoxazolecarboxylic acid
- AKOS000302942
- STK500790
- DA-18604
- ALBB-009875
-
- MDL: MFCD08059886
- インチ: InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11)
- InChIKey: RMWIOKNXSJKWNK-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC1=NOC(=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 169.07400
- どういたいしつりょう: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 321.1±30.0 °C at 760 mmHg
- フラッシュポイント: 148.0±24.6 °C
- PSA: 63.33000
- LogP: 1.57130
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-Isobutylisoxazole-5-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
3-Isobutylisoxazole-5-carboxylic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Isobutylisoxazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850546-0.05g |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |
910321-93-6 | 95% | 0.05g |
$28.0 | 2023-09-19 | |
| Enamine | EN300-1850546-0.1g |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |
910321-93-6 | 95% | 0.1g |
$39.0 | 2023-09-19 | |
| abcr | AB216349-500 mg |
3-Isobutyl-5-isoxazolecarboxylic acid; 95% |
910321-93-6 | 500MG |
€254.60 | 2023-02-05 | ||
| Enamine | EN300-1850546-0.5g |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |
910321-93-6 | 95% | 0.5g |
$100.0 | 2023-09-19 | |
| Enamine | EN300-1850546-1.0g |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |
910321-93-6 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1850546-2.5g |
3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |
910321-93-6 | 95% | 2.5g |
$306.0 | 2023-09-19 | |
| abcr | AB216349-500mg |
3-Isobutyl-5-isoxazolecarboxylic acid, 95%; . |
910321-93-6 | 95% | 500mg |
€397.00 | 2025-03-19 | |
| abcr | AB216349-5g |
3-Isobutyl-5-isoxazolecarboxylic acid, 95%; . |
910321-93-6 | 95% | 5g |
€1277.00 | 2025-03-19 | |
| Aaron | AR00GUHG-1g |
3-isobutylisoxazole-5-carboxylic acid |
910321-93-6 | 95% | 1g |
$442.00 | 2023-12-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344779-1g |
3-Isobutylisoxazole-5-carboxylic acid |
910321-93-6 | 95+% | 1g |
¥2592.00 | 2024-04-25 |
3-Isobutylisoxazole-5-carboxylic acid 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
910321-93-6 (3-Isobutylisoxazole-5-carboxylic acid) 関連製品
- 14716-92-8(3-propyl-1,2-oxazole-5-carboxylic acid)
- 876716-46-0(3-cyclohexyl-1,2-oxazole-5-carboxylic acid)
- 870704-25-9(3-cyclopropyl-1,2-oxazole-5-carboxylic acid)
- 14633-22-8(3-Isopropylisoxazole-5-carboxylic acid)
- 14633-21-7(3-Ethylisoxazole-5-carboxylic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:910321-93-6)3-Isobutylisoxazole-5-carboxylic acid

清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
価格 ($):192.0/307.0/614.0/2148.0